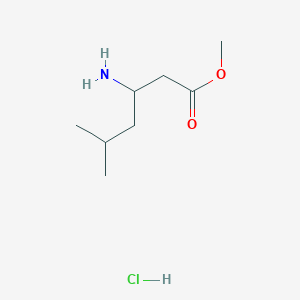
methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride is a chemical compound with the CAS Number: 78648-43-8 . It has a molecular weight of 207.68 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9NO2S.ClH/c1-4-6(7(9)10-2)5(8)3-11-4;/h3H,8H2,1-2H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 179-181 degrees Celsius . It should be stored at a temperature of 4 degrees Celsius .科学研究应用
Methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds such as esters, amides, and other derivatives. It has also been used in the study of biochemical and physiological effects. For example, it has been used to study the effects of oxidative stress on cells, as well as the effects of drugs on the body.
作用机制
The mechanism of action of methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride is not fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It is also believed to interact with certain proteins and enzymes, which may affect their activity.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have antioxidant properties, which may protect cells from oxidative damage. It has also been found to have anti-inflammatory effects, which may be beneficial in treating certain inflammatory diseases. Additionally, it has been found to have anti-cancer effects, which may be beneficial in treating certain types of cancer.
实验室实验的优点和局限性
Methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a versatile compound that can be used in a variety of research applications. However, there are some limitations to its use. It is not water soluble, so it must be dissolved in an organic solvent before use. Additionally, it is not stable in the presence of light or heat, so it must be stored in a cool, dark environment.
未来方向
There are a variety of potential future directions for the use of methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride. It could be used in the synthesis of more complex organic compounds. It could also be used to study the effects of oxidative stress on cells, as well as the effects of drugs on the body. Additionally, it could be used to study the biochemical and physiological effects of other compounds, such as natural products. Finally, it could be used to develop new therapeutic agents for the treatment of various diseases.
合成方法
Methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride is synthesized by the reaction of 4-amino-2-methylthiophene-3-carboxylic acid with hydrochloric acid. This reaction is conducted in aqueous solution, and the product is isolated by precipitation. The yield of the reaction is typically high, and the purity of the product can be increased by purification methods such as recrystallization or column chromatography.
安全和危害
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride involves the reaction of 2-methylthiophene-3-carboxylic acid with methylamine and hydrogen sulfide gas in the presence of a catalyst to form methyl 4-amino-2-methylthiophene-3-carboxylate. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-methylthiophene-3-carboxylic acid", "methylamine", "hydrogen sulfide gas", "catalyst", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-methylthiophene-3-carboxylic acid is reacted with methylamine and hydrogen sulfide gas in the presence of a catalyst to form methyl 4-amino-2-methylthiophene-3-carboxylate.", "Step 2: Methyl 4-amino-2-methylthiophene-3-carboxylate is then reacted with hydrochloric acid to form the hydrochloride salt of methyl 4-amino-2-methylthiophene-3-carboxylate." ] } | |
CAS 编号 |
78648-43-8 |
分子式 |
C7H10ClNO2S |
分子量 |
207.7 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



